o-Octylphenol

Description

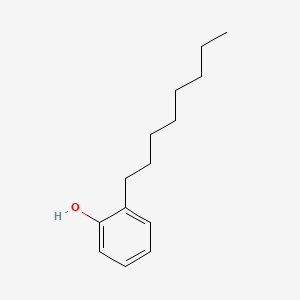

Structure

3D Structure

Properties

IUPAC Name |

2-octylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12,15H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIOKRXOKLLURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061344 | |

| Record name | Phenol, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-13-3, 67554-50-1 | |

| Record name | 2-Octylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, o-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067554501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-octylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

o-Octylphenol synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of o-Octylphenol

This technical guide provides a comprehensive overview of the synthesis and purification methods for ortho-octylphenol (o-octylphenol), a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details various catalytic approaches for synthesis, outlines effective purification strategies, and presents detailed experimental protocols.

Synthesis of o-Octylphenol

The primary industrial method for producing octylphenols is the acid-catalyzed alkylation of phenol with an octene isomer, most commonly 1-octene or diisobutylene (a mixture of 2,4,4-trimethylpentene isomers).[1][2] The reaction yields a mixture of products, including ortho-, para-, and meta-octylphenol isomers, octyl phenyl ethers, and di-octylphenols.[1] The choice of catalyst and reaction conditions is crucial for maximizing the selectivity towards the desired o-octylphenol isomer.

Catalytic Systems

A variety of catalysts have been investigated for phenol alkylation, ranging from traditional liquid acids to more environmentally benign solid acid catalysts.

-

Zeolites and Solid Acids: Large-pore zeolites such as H-beta (BEA), H-mordenite (MOR), and H-USY (FAU) are active catalysts for the liquid-phase alkylation of phenol with 1-octene.[3] These catalysts generally favor the formation of the ortho-isomer due to kinetic effects. For instance, at 373 K, the o-/p-isomer ratio was reported to be 1.5, 1.2, and 1.9 for BEA, MOR, and FAU zeolites, respectively. Other solid acids like silicated amorphous silica-alumina (ASA) and solid phosphoric acid (SPA) are also effective, though they may initially show low selectivity to o-octylphenol, with the ortho isomer forming through subsequent isomerization.[1][4]

-

Ion-Exchange Resins: Strongly acidic styrene-based cation exchange resins are widely used, particularly in continuous processes.[2][5][6] These resins offer high activity at moderate temperatures (50-100°C) and allow for easy separation from the reaction product.[5] A continuous process using a fixed-bed reactor with such a resin can achieve an octylphenol selectivity of up to 87.11%.[5]

-

Natural Clays: Modified natural clays, such as acid-treated bentonite (HB) and aluminum-pillared clay (Al-PILC), have been explored as low-cost, heterogeneous catalysts.[7] In the alkylation of phenol with 2-octanol at 180°C, Al-PILC showed a selectivity of 77.12% for octylphenol.[7]

-

Phenoxide Catalysts: For achieving high ortho-selectivity, phenoxide catalysts such as aluminum phenoxide are particularly effective. This process involves reacting phenol with an olefin like 1-octene in the presence of the phenoxide catalyst to produce ortho-substituted phenols.[8]

Reaction Products and By-products

The alkylation of phenol is not perfectly selective and results in a spectrum of products. The primary products are O-alkylated (octyl phenyl ethers) and C-alkylated (octylphenols). The C-alkylated products consist of a mixture of ortho-, meta-, and para-isomers.[4] Additionally, side reactions such as olefin oligomerization and multiple alkylations leading to dioctylphenols can occur, particularly at higher conversions and with catalysts of high acid strength.[1]

Caption: Synthesis pathway for octylphenol via acid-catalyzed alkylation.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis studies.

| Catalyst | Alkylating Agent | Temp. (°C) | Phenol:Olefin Ratio (mol) | Phenol Conversion (%) | o-/p-Ratio | Octylphenol Selectivity (%) | Reference |

| H-beta (BEA) | 1-Octene | 100 | 1:1 | ~35 | 1.5 | - | |

| H-mordenite (MOR) | 1-Octene | 100 | 1:1 | ~10 | 1.2 | - | |

| H-USY (FAU) | 1-Octene | 100 | 1:1 | ~20 | 1.9 | - | |

| Cation Exchange Resin | Diisobutylene | 50-100 | 1.0-10:1 | - | - | 87.11 (total) | [5] |

| Al-Pillared Clay | 2-Octanol | 180 | 1:1 | 35.7 | - | 77.12 | [7] |

| Solid Phosphoric Acid | 1-Octene | 200 | - | >90 (octene) | Low initial | - | [1] |

Purification of o-Octylphenol

Post-synthesis, the reaction mixture contains unreacted phenol, the desired o-octylphenol, other isomers (p- and m-octylphenol), dioctylphenol, and octyl phenyl ethers. The separation of these closely related compounds is a critical step.

Purification Methodologies

-

Distillation: Fractional distillation is the most common industrial method for purifying octylphenols.[6][9] The process leverages the differences in boiling points of the components. A typical distillation sequence might involve:

-

Removal of unreacted phenol and low-boiling components.

-

Separation of the mono-octylphenol fraction from the higher-boiling dioctylphenol and other residues.

-

Fine fractionation of the mono-octylphenol cut to separate the ortho-isomer from the para- and meta-isomers. A patent describes collecting the target p-tert-octylphenol product between 220°C and 270°C.[6]

-

-

Crystallization: This technique is particularly effective for purifying solid isomers like p-tert-octylphenol, which can be crystallized from the product mixture, often after a preliminary distillation step.[6]

-

Chromatographic Methods: While primarily used for analysis, chromatographic techniques are the gold standard for high-purity separation in laboratory settings.

-

Gas Chromatography (GC): Capillary GC is effective for separating the various isomers of nonylphenol and can be applied to octylphenol as well.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed to separate alkylphenol isomers in various samples, often using mixed-mode stationary phases.

-

-

Solid-Phase Extraction (SPE): SPE is a valuable technique for sample clean-up and purification.[11][12] It can be used to remove interfering substances from the crude product mixture before final purification or analysis.[13]

Caption: Logical workflow for the purification of o-octylphenol by distillation.

Detailed Experimental Protocols

Protocol 1: Synthesis of o-Octylphenol via Zeolite Catalysis

This protocol is a representative example based on studies of phenol alkylation with 1-octene over zeolite catalysts.[3]

-

Catalyst Activation: Dry the H-beta zeolite catalyst at 400°C for 4 hours under a flow of nitrogen to remove adsorbed water.

-

Reaction Setup: Charge a 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and thermometer, with phenol (e.g., 0.2 mol) and the activated H-beta catalyst (e.g., 1.0 g).

-

Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 100°C) under a nitrogen atmosphere.

-

Addition of Alkylating Agent: Add 1-octene (e.g., 0.2 mol) dropwise to the stirred mixture over a period of 30 minutes.

-

Reaction Monitoring: Maintain the reaction at 100°C for 6 hours. Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of phenol and the distribution of products.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration.

-

Product Isolation: The resulting filtrate is the crude product mixture, which can then be subjected to purification.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is based on general principles and specific conditions described in the patent literature.[6][9]

-

Initial Distillation: Transfer the crude product from the synthesis step into a distillation flask equipped with a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

-

Phenol Removal: Heat the flask under vacuum. Collect the first fraction, which primarily consists of unreacted phenol (boiling point ~181°C at atmospheric pressure, lower under vacuum).

-

Isomer Fractionation: Gradually increase the temperature. The octylphenol isomers will begin to distill. The ortho- and para-isomers have very close boiling points, requiring an efficient fractionating column and careful control of the reflux ratio to achieve separation. Collect fractions at narrow temperature ranges (e.g., every 2-3°C).

-

Product Collection: The fraction corresponding to the boiling point of o-octylphenol is collected. For reference, p-tert-octylphenol is collected between 220°C and 270°C.[6] The exact temperature will depend on the operating pressure.

-

Residue: The high-boiling residue, containing dioctylphenol and other by-products, remains in the distillation flask.

-

Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity and isomer composition.[14] Combine the fractions that meet the desired purity specification for o-octylphenol.

Caption: Experimental workflow for o-octylphenol synthesis and purification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application and Production of Octylphenol_Chemicalbook [chemicalbook.com]

- 3. Liquid phase alkylation of phenol with 1-octene over large pore zeolites | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN1522999A - Process for continuous synthesizing octyl phenol - Google Patents [patents.google.com]

- 6. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]

- 9. CN102701913A - Octylphenol production method - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aquaref.fr [aquaref.fr]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of o-Octylphenol in Biological Systems

Introduction

Octylphenol (OP) encompasses a group of isomeric organic compounds, with 4-tert-octylphenol being the most commercially significant and commonly studied isomer.[1][2] It is an industrial chemical primarily used as an intermediate in the production of phenol/formaldehyde resins and octylphenol ethoxylates, which are found in rubbers, pesticides, paints, and detergents.[1][2][3] Due to the degradation of these ethoxylates, octylphenol is a persistent environmental contaminant found in water, soil, and air.[1][4][5] Classified as a xenoestrogen, o-Octylphenol is a potent endocrine-disrupting chemical (EDC) that mimics the action of estrogen, leading to a wide range of effects on biological systems.[2][6][7] This guide provides a detailed technical overview of its mechanisms of action, targeting researchers, scientists, and drug development professionals.

Core Mechanism of Action: Endocrine Disruption

The primary mechanism through which o-Octylphenol exerts its biological effects is by disrupting the endocrine system, primarily by acting as an agonist for estrogen receptors (ERs).

Estrogenic Activity

o-Octylphenol is recognized as a xenoestrogen, a foreign compound that mimics the effects of endogenous estrogen.[7] Its chemical structure allows it to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[8] This binding initiates a cascade of molecular events typically triggered by the natural hormone 17β-estradiol (E2).

Upon binding to ERs in the cytoplasm, the o-Octylphenol-ER complex undergoes a conformational change, dimerizes, and translocates into the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This action modulates the transcription of these genes, leading to the synthesis or repression of specific proteins and subsequent physiological responses.

However, the binding affinity of o-Octylphenol for ERs is significantly lower than that of 17β-estradiol.[9] Despite this weaker affinity, exposure to sufficient concentrations can elicit significant estrogenic responses, including effects on the reproductive system and development.[6][9][10]

Antiandrogenic Activity

In addition to its estrogenic effects, some studies have shown that o-Octylphenol can exhibit antiandrogenic activity. It has been observed to compete with androgens for binding to the androgen receptor (AR), although with a relatively high inhibition constant (Ki).[8] This dual activity—acting as an estrogen agonist and an androgen antagonist—highlights its complex role as an endocrine disruptor.

Key Signaling Pathways and Cellular Effects

o-Octylphenol's interaction with cellular systems extends beyond simple receptor agonism, impacting a variety of signaling pathways that regulate cell fate and function.

Estrogen Receptor Signaling Pathway

This is the central pathway for o-Octylphenol's endocrine-disrupting action. Binding to ERα and ERβ triggers a signaling cascade that alters gene expression, mimicking the natural hormone estradiol.

Nitric Oxide Signaling and Oxidative Stress

Studies on liver cells (HepG2) have shown that o-Octylphenol can interfere with nitric oxide (NO) signaling. It can increase the expression of endothelial nitric oxide synthase (eNOS), altering NO bioavailability.[11] This disruption can lead to a state of nitro-oxidative stress and impair mitochondrial function, contributing to its cellular toxicity.[11]

Cell Cycle Regulation and Apoptosis

o-Octylphenol has been shown to disrupt normal cell cycle progression. In human mesenchymal stem cells, it increased the expression of cyclin D1 while suppressing the cyclin-dependent kinase inhibitor p21.[12] This dysregulation can lead to uncontrolled cell proliferation.[12]

Conversely, o-Octylphenol can also induce apoptosis (programmed cell death). In Sertoli cells and liver cells, it triggers mitochondria-mediated apoptosis through the activation of caspase-3 and regulation of Bcl-2 family proteins.[4][13] It has also been shown to cause chromatin condensation and DNA fragmentation, which are hallmarks of apoptosis.[4][14]

Immune System Modulation

Emerging evidence suggests that o-Octylphenol can modulate the immune system. It has been shown to suppress the development of Th1 cells while enhancing Th2 cell development.[15] Furthermore, it can enhance the production of interleukin-4 (IL-4), a key cytokine in allergic responses, through a calcineurin-dependent activation of the transcription factor NF-AT.[16] This effect appears to be independent of estrogen receptors.[16]

Quantitative Data Summary

The biological activity of o-Octylphenol is concentration-dependent. The following table summarizes key quantitative data from various studies.

| Parameter | Species/System | Value | Reference |

| Receptor Binding Affinity | |||

| ER Binding (Ki) | Rat Uterine Cytosol | 0.05 - 65 µM | |

| ERR-γ Binding (IC50) | Human (in vitro) | 238 nM | |

| ERα Binding (IC50) | Human (in vitro) | 925 nM | [17] |

| AR Binding (Ki) | Human (in vitro) | ~10 µM | [8] |

| PR Binding (Ki) | Rat Uterine Cytosol | 1.2 - 3.8 µM | |

| Cellular Effects | |||

| Cytotoxicity (IC50) | Human Liver (HepG2) cells | ~50-100 µM | |

| Cytotoxicity (IC50) | Human Keratinocytes (HaCaT) | ~25-50 µM | [4] |

| Decreased Sertoli Cell Viability | Rat (in vitro) | 10⁻¹² M | [14] |

| Decreased Spermatogenic Cell Viability | Rat (in vitro) | 10⁻⁸ M | [14] |

| In Vivo Effects | |||

| Uterotrophic Effect (Oral) | Prepubertal Rats | 50 - 200 mg/kg | [18] |

| Reproductive Toxicity | Male Pubertal Mice | 10 - 100 mg/kg/day | [10] |

| Impaired Bovine Oocyte Maturation | Bovine (in vitro) | 0.1 - 1 µg/ml | [5] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of o-Octylphenol.

Competitive Estrogen Receptor Binding Assay

This in vitro assay is used to determine the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

-

Objective: To measure the binding affinity (Ki) of o-Octylphenol for the estrogen receptor.

-

Materials:

-

Source of Estrogen Receptors (e.g., rat uterine cytosol, recombinant human ER).

-

Radioligand: [3H]-17β-estradiol.

-

Test Compound: o-Octylphenol in various concentrations.

-

Binding buffer.

-

Dextran-coated charcoal (DCC) to separate bound from free radioligand.

-

Scintillation counter.

-

-

Protocol:

-

A constant concentration of ER protein and [3H]-estradiol is incubated in a binding buffer.

-

Increasing concentrations of unlabeled o-Octylphenol are added to compete for the binding sites.

-

The reaction mixtures are incubated at 4°C for a sufficient time (e.g., 2 hours) to reach equilibrium.[17]

-

DCC suspension is added to adsorb the unbound [3H]-estradiol.

-

The mixture is centrifuged, and the supernatant containing the ER-bound [3H]-estradiol is collected.

-

Radioactivity is measured using a liquid scintillation counter.

-

The concentration of o-Octylphenol that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined and used to calculate the inhibition constant (Ki).

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of o-Octylphenol on cultured cells.

-

Objective: To determine the concentration of o-Octylphenol that reduces the viability of a cell population.

-

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

-

Protocol:

-

Cells (e.g., HepG2, Sertoli cells) are seeded in 96-well plates and allowed to attach overnight.[19]

-

The cells are then treated with various concentrations of o-Octylphenol (e.g., 1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[19][20]

-

After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well.[19]

-

The plate is incubated at 37°C for 1-4 hours to allow formazan crystal formation.

-

The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[19]

-

The absorbance is measured using a microplate reader at a wavelength of ~570-595 nm.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Uterotrophic Assay in Rodents

This in vivo bioassay is a standard method for identifying substances with estrogenic activity by measuring the increase in uterine weight.

-

Objective: To assess the estrogen-like effects of o-Octylphenol in a whole-animal model.

-

Model: Immature or ovariectomized adult female rats or mice.

-

Protocol:

-

Prepubertal female rats are dosed daily for three consecutive days with o-Octylphenol via subcutaneous injection or oral gavage.[18]

-

A positive control group (e.g., treated with ethynyl estradiol) and a vehicle control group are included.

-

On the fourth day, approximately 24 hours after the final dose (or 6 hours for some protocols), the animals are euthanized.[18]

-

The uteri are carefully dissected, trimmed of fat, and weighed (wet weight). The fluid may be blotted to obtain a "blotted weight."

-

A statistically significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect.

-

Experimental Workflow Visualization

The logical flow for assessing a compound like o-Octylphenol for potential endocrine disruption involves a tiered approach, from in silico and in vitro methods to in vivo confirmation.

Conclusion

The mechanism of action of o-Octylphenol in biological systems is multifaceted, with its primary role as an endocrine disruptor driving many of its physiological effects. By binding to and activating estrogen receptors, it can interfere with normal hormonal signaling, leading to adverse outcomes in reproductive health and development.[6][10] Beyond its estrogenic activity, o-Octylphenol also impacts fundamental cellular processes, including cell cycle regulation, apoptosis, and nitric oxide signaling, contributing to its overall toxicity.[4][11][12] The comprehensive data gathered from in vitro and in vivo studies underscore the potential risks associated with environmental exposure to this compound and provide a critical foundation for regulatory assessment and future research into the broader class of alkylphenol endocrine disruptors.

References

- 1. ospar.org [ospar.org]

- 2. Octylphenol - Coastal Wiki [coastalwiki.org]

- 3. Toxic effects of octylphenol on the expression of genes in liver identified by suppression subtractive hybridization of Rana chensinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Endocrine disrupting compounds: effect of octylphenol on reproduction over three generations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of octylphenol on the expression of cell cycle-related genes and the growth of mesenchymal stem cells derived from human umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toxic effects of octylphenol on cultured rat spermatogenic cells and Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The endocrine disruptors nonylphenol and octylphenol exert direct effects on T cells to suppress Th1 development and enhance Th2 development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.korea.ac.kr [pure.korea.ac.kr]

- 17. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Degradation Pathways of o-Octylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation pathways of ortho-octylphenol (o-OP). As a member of the alkylphenol class of compounds, o-OP is an environmental contaminant of concern due to its endocrine-disrupting properties and its origin as a breakdown product of widely used octylphenol polyethoxylate surfactants. This document details both biotic and abiotic degradation mechanisms, presents quantitative data on degradation rates, and outlines key experimental protocols for studying these processes.

Biotic Degradation Pathways

The biodegradation of o-octylphenol is a critical process in its environmental fate. Microorganisms, including bacteria and fungi, have been shown to degrade octylphenols and their precursors. The primary biodegradation of octylphenol polyethoxylates (OPEOs) involves the stepwise shortening of the hydrophilic ethoxylate chain by various microorganisms, such as Pseudomonas species, leading to the formation of short-chain OPEOs and ultimately o-octylphenol.[1][2] The subsequent degradation of the o-octylphenol molecule can proceed through several enzymatic pathways.

Proposed Biodegradation Pathway of o-Octylphenol

While the specific enzymatic pathway for ortho-octylphenol is not as extensively studied as its para-isomer, a putative degradation pathway can be constructed based on established microbial degradation mechanisms for phenol and other alkylphenols. The degradation is expected to initiate with the oxidation of either the alkyl chain or the aromatic ring, followed by ring cleavage.

Under denitrifying conditions, evidence suggests a simultaneous attack on both the hydrophilic and hydrophobic moieties of octylphenol polyethoxylates, leading to intermediates such as propylphenol triethoxylate and heptylphenol diethoxylated.[3]

Abiotic Degradation Pathways

Abiotic processes, particularly ozonation and photodegradation, play a significant role in the transformation of o-octylphenol in the environment.

Ozonation

The reaction of o-octylphenol with ozone in aqueous environments can proceed through two main pathways: a direct reaction with molecular ozone and an indirect reaction with hydroxyl radicals (•OH) formed from ozone decomposition. The contribution of the indirect pathway becomes more significant at higher pH values.[4]

The reaction with molecular ozone is relatively fast, with a second-order rate constant of 4.33 (±0.18) x 104 M-1s-1.[2] The reaction with hydroxyl radicals is even faster, with a rate constant of 1.4 (±0.2) x 1010 M-1s-1.[4] A preliminary investigation suggests that an initial product of ozonation is a hydroxyl-alkyl phenol.[2]

Photodegradation

Photodegradation of octylphenols can occur through direct absorption of sunlight or, more significantly, through indirect photolysis involving photosensitizing agents naturally present in water, such as nitrates and humic acids. The reaction with hydroxyl radicals generated from these sensitizers is a key degradation mechanism. The estimated half-life of 4-tert-octylphenol in surface waters under simulated solar conditions ranges from 0.6 to 2.5 days.[5] For the photodegradation of 4-tert-octylphenol promoted by Fe(III), a proposed intermediate is 4-tert-octyl catechol.[6]

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of octylphenol. It is important to note that much of the available data is for 4-tert-octylphenol, a commercially significant isomer, which is used here as a proxy for o-octylphenol where specific data is unavailable.

Table 1: Abiotic Degradation Rate Constants for Octylphenol

| Degradation Process | Reactant | Second-Order Rate Constant (M-1s-1) | Reference Compound | Reference |

| Ozonation (Direct) | Molecular Ozone (O3) | 4.33 (±0.18) x 104 | Octylphenol | [2] |

| Ozonation (Indirect) | Hydroxyl Radical (•OH) | 1.4 (±0.2) x 1010 | Octylphenol | [4] |

| Photodegradation | Hydroxyl Radical (•OH) | 10.9 (±0.5) x 109 | 4-tert-Octylphenol | [5] |

Table 2: Environmental Half-lives of Octylphenols

| Compound | Matrix | Condition | Half-life | Reference |

| 4-tert-Octylphenol | Surface Water | Simulated Solar Conditions | 0.6 - 2.5 days | [5] |

| 4-tert-Octylphenol | Soil with Biosolids | Laboratory Conditions | 10 - 14 days | [5] |

| Nonylphenol* | Sediment | Field Conditions | 28 - 104 days | [7] |

*Data for nonylphenol is provided as an estimate for a structurally similar alkylphenol.

Experimental Protocols

This section outlines generalized protocols for key experiments used to study the environmental degradation of o-octylphenol.

Biodegradation in a Soil Slurry Bioreactor

This protocol describes a laboratory-scale experiment to assess the biodegradation of o-octylphenol in soil under controlled conditions.

Methodology:

-

Soil Preparation: Collect soil from a relevant site, air-dry, and sieve to remove large debris.

-

Spiking: A stock solution of o-octylphenol in a suitable solvent (e.g., methanol) is added to the soil and the solvent is allowed to evaporate.

-

Slurry Preparation: The spiked soil is mixed with a mineral salt medium to create a slurry (e.g., 1:5 soil-to-liquid ratio).[8] The mineral salt medium typically contains sources of nitrogen, phosphorus, and other essential trace elements.

-

Incubation: The slurry is incubated in a bioreactor at a controlled temperature and pH. For aerobic studies, the slurry is continuously stirred and aerated. For anaerobic studies, the headspace is purged with an inert gas (e.g., nitrogen).[9]

-

Sampling and Extraction: At regular intervals, slurry samples are withdrawn. The solid and liquid phases are separated by centrifugation. o-Octylphenol and its metabolites are extracted from both phases using an appropriate organic solvent (e.g., dichloromethane or a hexane/acetone mixture).

-

Analysis: The extracts are analyzed by HPLC-UV or GC-MS to quantify the concentration of o-octylphenol and identify its degradation products.

Ozonation Experiment

This protocol outlines a bench-scale ozonation experiment to determine the degradation kinetics and identify byproducts.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of o-octylphenol of a known concentration in a suitable buffer to control pH.

-

Reactor Setup: The experiment is conducted in a glass reactor equipped with a gas dispersion tube for introducing ozone, a magnetic stirrer, and an off-gas trap containing a potassium iodide solution to neutralize excess ozone.

-

Ozonation: A stream of ozone gas of a known concentration is bubbled through the solution at a constant flow rate.[10]

-

Sampling and Quenching: Aliquots of the solution are withdrawn at specific time points. The reaction is immediately quenched by adding a reducing agent, such as sodium thiosulfate, to consume any residual ozone.

-

Analysis: The samples are then analyzed, typically by HPLC or LC-MS, to determine the remaining concentration of o-octylphenol and to identify and quantify any degradation byproducts.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: An HPLC system equipped with a UV or fluorescence detector.[11]

-

Column: A C8 or C18 reversed-phase column is commonly used.[12]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typical.[13]

-

Detection: UV detection is often set around 225 nm or 280 nm.[13][14] Fluorescence detection can provide higher sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Due to the low volatility of o-octylphenol and its hydroxylated metabolites, derivatization is necessary prior to GC-MS analysis. This is often a two-step process of methoximation followed by silylation to increase volatility and thermal stability.[15][16]

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column is typically used.

-

Analysis: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the column stationary phase. The mass spectrometer is used for detection and identification of the separated compounds based on their mass spectra.

References

- 1. Biodegradation of octylphenol polyethoxylate surfactant Triton X-100 by selected microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of octylphenol and nonylphenol by ozone - part II: indirect reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rivm.nl [rivm.nl]

- 5. Photodegradation kinetics of p-tert-octylphenol, 4-tert-octylphenoxy-acetic acid and ibuprofen under simulated solar conditions in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. slunik.slu.se [slunik.slu.se]

- 9. Study of 4-t-octylphenol degradation and microbial community in granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. academicjournals.org [academicjournals.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of o-Octylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data for o-Octylphenol

The ¹H NMR spectrum of o-octylphenol is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the octyl chain. The ortho substitution pattern will result in a more complex splitting pattern for the aromatic protons compared to its para-substituted isomer.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 2H | Aromatic protons (H-3, H-5) |

| ~6.8-7.0 | Multiplet | 2H | Aromatic protons (H-4, H-6) |

| ~4.5-5.5 | Singlet (broad) | 1H | Phenolic hydroxyl (-OH) |

| ~2.6-2.8 | Triplet | 2H | Methylene group adjacent to the aromatic ring (-CH₂-) |

| ~1.5-1.7 | Multiplet | 2H | Methylene group beta to the aromatic ring (-CH₂-) |

| ~1.2-1.4 | Multiplet | 10H | Methylene groups of the octyl chain (-(CH₂)₅-) |

| ~0.8-0.9 | Triplet | 3H | Terminal methyl group (-CH₃) |

Predicted ¹³C NMR Data for o-Octylphenol

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~152-155 | Aromatic carbon attached to the hydroxyl group (C-1) |

| ~135-138 | Aromatic carbon attached to the octyl group (C-2) |

| ~128-131 | Aromatic carbons (C-3, C-5) |

| ~118-122 | Aromatic carbons (C-4, C-6) |

| ~30-32 | Methylene carbon adjacent to the aromatic ring (-CH₂) |

| ~28-30 | Methylene carbons of the octyl chain |

| ~22-23 | Methylene carbon beta to the terminal methyl group |

| ~14 | Terminal methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of o-octylphenol is expected to show characteristic absorption bands for the hydroxyl group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H stretch (phenolic) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Strong | Aliphatic C-H stretch |

| 1500-1600 | Medium | Aromatic C=C stretch |

| 1150-1300 | Strong | C-O stretch (phenol) |

| 740-760 | Strong | Ortho-disubstituted C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data for o-Octylphenol

The electron ionization (EI) mass spectrum of o-octylphenol is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 206 | Moderate | Molecular ion [M]⁺ |

| 107 | High | [M - C₇H₁₅]⁺ (Benzylic cleavage) |

| 94 | Moderate | [C₆H₅OH]⁺ (Loss of octyl radical) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like o-octylphenol.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the o-octylphenol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] The choice of solvent depends on the solubility of the sample.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.[2]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

FT-IR Spectroscopy

-

Sample Preparation (Thin Film Method for Solids): Dissolve a small amount of the solid o-octylphenol in a volatile solvent (e.g., acetone or methylene chloride).[3]

-

Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.[3]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is also recorded and automatically subtracted from the sample spectrum.[3][4]

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the o-octylphenol sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[5] The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).[5][6]

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[5]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.[5]

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of o-octylphenol.

Logical Relationship for Isomer Differentiation

Caption: Decision tree for differentiating octylphenol isomers.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. mse.washington.edu [mse.washington.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

o-Octylphenol: An In-Depth Technical Guide to its Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of o-octylphenol, a significant organic compound utilized in various industrial applications. Understanding its solubility profile is paramount for its effective use in chemical synthesis, formulation development, and for assessing its environmental fate and toxicological impact. This document compiles available quantitative and qualitative data, details experimental methodologies for solubility determination, and presents a visual workflow for these procedures.

Physicochemical Properties of o-Octylphenol

To contextualize its solubility, it is essential to first understand the fundamental physicochemical properties of o-octylphenol.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₂O | --INVALID-LINK-- |

| Molar Mass | 206.32 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Melting Point | 18-18.5 °C | --INVALID-LINK-- |

| Boiling Point | 305.19 °C (estimate) | --INVALID-LINK-- |

| Log Kow (Octanol-Water Partition Coefficient) | 5.6 (estimated for 2-octylphenol) | --INVALID-LINK-- |

Aqueous Solubility of o-Octylphenol

The solubility of o-octylphenol in water is low, a characteristic attributed to its long, nonpolar octyl chain which dominates its physicochemical behavior over the polar hydroxyl group.

| Solvent | Temperature | Solubility | Reference |

| Water | 25 °C | 2.857 mg/L | --INVALID-LINK-- |

| Water | 22 °C | 19 mg/L (for 4-tert-octylphenol) | --INVALID-LINK-- |

| Water | 20 °C | 7 mg/L (for p-t-octylphenol) | --INVALID-LINK-- |

It is important to note that while the specific value for o-octylphenol is cited, data for its isomers, such as 4-tert-octylphenol, are more abundant in the literature and are included for comparative purposes. The structural differences between isomers will lead to variations in their physical properties, including solubility.

Solubility of o-Octylphenol in Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Alcohols (e.g., Ethanol, Methanol) | Soluble / Readily Soluble | --INVALID-LINK--, --INVALID-LINK-- |

| Ethers | Soluble | --INVALID-LINK-- |

| Benzene | Soluble | --INVALID-LINK-- |

| Acetone | Soluble / Readily Soluble | --INVALID-LINK--, --INVALID-LINK-- |

| Toluene | Soluble | --INVALID-LINK-- |

| Hydrocarbons (e.g., Hexane) | Soluble | --INVALID-LINK-- |

| 1:1 Methanol & 50% aq. KOH | Soluble | --INVALID-LINK-- |

The lack of extensive quantitative data highlights an area for future research to build a more complete solubility profile for o-octylphenol, which would be highly beneficial for computational modeling and process optimization in industrial applications.

Experimental Protocol for Determining Water Solubility (Based on OECD Guideline 105)

The determination of water solubility for compounds like o-octylphenol is crucial for regulatory and safety assessments. The OECD Guideline 105 for the Testing of Chemicals, "Water Solubility," provides standardized methods. The Shake-Flask Method is a commonly employed technique.

Objective: To determine the saturation mass concentration of o-octylphenol in water at a given temperature.

Materials:

-

o-Octylphenol (analytical standard)

-

Distilled or deionized water

-

Glass flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV, or Gas Chromatography-Mass Spectrometry, GC-MS)

-

Standard laboratory glassware

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add a small, known amount of o-octylphenol to a known volume of water in a flask.

-

Shake at the desired test temperature (e.g., 25°C) for 24 hours.

-

Visually inspect for any undissolved particles. This helps in determining the appropriate amount of substance to use in the main test to ensure a saturated solution.

-

-

Main Test (Shake-Flask Method):

-

Add an excess amount of o-octylphenol (determined from the preliminary test) to triplicate flasks containing a known volume of water.

-

Seal the flasks and place them in a constant temperature shaker bath set at the desired temperature (e.g., 25 ± 0.5°C).

-

Agitate the flasks for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours, with periodic checks to ensure saturation.

-

After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the separation of undissolved material.

-

-

Sample Analysis:

-

Carefully take an aliquot of the clear, supernatant aqueous phase from each flask. To avoid including undissolved particles, centrifugation of the samples at the test temperature is recommended.

-

Analyze the concentration of o-octylphenol in the aqueous samples using a validated analytical method (e.g., HPLC-UV or GC-MS).

-

Prepare a calibration curve using standard solutions of o-octylphenol of known concentrations to quantify the amount in the test samples.

-

-

Data Interpretation:

-

The solubility is reported as the mean concentration from the triplicate flasks, expressed in mg/L or g/100mL, along with the standard deviation. The temperature of the measurement must be specified.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of o-octylphenol's water solubility using the Shake-Flask Method.

Caption: Experimental workflow for determining the water solubility of o-octylphenol.

Toxicological effects of o-Octylphenol on aquatic life

An In-depth Technical Guide on the Toxicological Effects of o-Octylphenol on Aquatic Life

Introduction

Octylphenol (OP), particularly its most commercially significant isomer 4-tert-octylphenol, is an alkylphenol used as an intermediate in the production of phenol/formaldehyde resins and octylphenol ethoxylates.[1][2] These products are utilized in manufacturing a wide array of goods, including textiles, paints, pesticides, detergents, and plastics.[2][3] The primary pathway for o-Octylphenol to enter the aquatic environment is through the microbial breakdown of octylphenol ethoxylates during sewage treatment and from industrial wastewater discharges.[1][2][3]

Classified as very toxic to aquatic organisms, o-Octylphenol is not easily degraded in the environment.[1] Its hydrophobic nature leads to accumulation in sewage sludge and river sediments.[3] Due to its persistence and potential for bioaccumulation, it poses a significant risk to aquatic ecosystems.[1][4][5] The primary toxicological concern is its function as an endocrine-disrupting chemical (EDC), which can interfere with the hormonal systems of aquatic organisms, leading to adverse developmental and reproductive effects even at low environmental concentrations.[4][6][7][8] This guide provides a comprehensive overview of the toxicological effects of o-Octylphenol, summarizing key toxicity data, outlining experimental protocols, and illustrating the mechanisms of its action on aquatic life.

Quantitative Toxicity Data

The toxicity of o-Octylphenol varies across different aquatic species and trophic levels. The following tables summarize acute and chronic toxicity data from various studies.

Acute Toxicity

Acute toxicity is typically measured by the concentration that is lethal to 50% of the test population (LC50) or causes an effect in 50% of the population (EC50) over a short period, usually 48 to 96 hours.[9]

| Species | Trophic Level | Endpoint (Duration) | Concentration | Reference |

| Pimephales promelas (Fathead minnow) | Fish | LC50 (96 h) | 0.25 mg/L | [1] |

| Pseudetroplus maculatus (Cichlid) | Fish | LC50 (96 h) | 150 µg/L (0.15 mg/L) | [3] |

| Daphnia sp. | Invertebrate | EC50 (96 h) | 0.27 mg/L | [1] |

| Scenedesmus subspicatus | Algae | IC50 (72 h) | 1.1 mg/L | [1] |

Table 1: Summary of Acute Toxicity Data for o-Octylphenol.

Chronic Toxicity

Chronic toxicity studies assess the effects of longer-term exposure at lower concentrations. Key endpoints include the No-Observed-Effect Concentration (NOEC), the highest concentration with no statistically significant effect, and the Lowest-Observed-Effect Concentration (LOEC).

| Species | Trophic Level | Endpoint (Duration) | Concentration (NOEC) | Reference |

| Oncorhynchus mykiss (Rainbow trout) | Fish | Growth Inhibition (60 days) | 6.1 µg/L | [1][10] |

| Danio rerio (Zebrafish) | Fish | Reproduction (Life-cycle) | 12 µg/L | [10] |

| Daphnia magna | Invertebrate | Reproduction (21 days) | 0.062 mg/L (62 µg/L) | [1] |

| Marisa cornuarietis (Freshwater snail) | Invertebrate | Reproductive Alterations | LOEC of 1 µg/L | [10] |

Table 2: Summary of Chronic Toxicity Data for o-Octylphenol.

Experimental Protocols

Standardized protocols are crucial for assessing the toxicity of chemicals like o-Octylphenol. The following sections describe the general methodologies for key experiments cited in toxicological literature.

Acute Fish Toxicity Test (e.g., OECD 203)

This test determines the concentration of a substance that is lethal to fish over a 96-hour exposure period.

-

Test Organism: A standard species like Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), or Rainbow Trout (Oncorhynchus mykiss). Fish are typically in the fingerling stage.[11]

-

Acclimatization: Fish are acclimated to laboratory conditions for at least 12 days, during which they are held in water with quality parameters (pH, temperature, dissolved oxygen) similar to the test conditions.[3]

-

Test Chambers: Tests are conducted in glass jars or tanks containing a specified volume of test solution (e.g., 15 liters).[11] Tanks are often covered to prevent fish from jumping out.[3]

-

Test Concentrations: A geometric series of at least five concentrations of o-Octylphenol is prepared, along with a solvent-free control and a vehicle control (if a solvent like DMSO is used to dissolve the toxicant).[3]

-

Exposure: A minimum of 10 fish are exposed to each test concentration.[11] The test is conducted under static or semi-static conditions for 96 hours. Fish are generally not fed 24 hours prior to and during the test.[3]

-

Observations: Mortality and any behavioral changes (e.g., altered swimming, gulping for air) are recorded at 24, 48, 72, and 96 hours.[3][11]

-

Data Analysis: The 96-hour LC50 value and its 95% confidence limits are calculated using statistical methods like Probit analysis.[3]

Caption: Workflow for a standard acute fish toxicity test.

Acute Invertebrate Immobilisation Test (e.g., OECD 202)

This test evaluates the acute toxicity to aquatic invertebrates, most commonly Daphnia magna.

-

Test Organism: Daphnia sp., typically less than 24 hours old at the start of the test.[12][13]

-

Test Conditions: The test is performed in small glass containers under static conditions for 48 hours.[13] Water quality parameters are maintained within a narrow range.

-

Exposure: Groups of daphnids (e.g., 20 daphnids split into 4 replicates) are exposed to a range of o-Octylphenol concentrations and a control.

-

Endpoint: The primary endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.

-

Observations: Observations are made at 24 and 48 hours.[13]

-

Data Analysis: The 48-hour EC50 for immobilisation is calculated with 95% confidence limits. The test is considered valid if control immobilisation is ≤10%.[13]

Algal Growth Inhibition Test (e.g., OECD 201)

This protocol assesses the effects of a substance on the growth of freshwater microalgae.

-

Test Organism: A rapidly growing species of green algae, such as Scenedesmus subspicatus or Chlorella vulgaris.[1][14][15]

-

Test Conditions: Algae are cultured in a nutrient-rich medium under controlled temperature, lighting, and static conditions for 72 to 96 hours.[9][14]

-

Exposure: Exponentially growing algal cultures are exposed to various concentrations of o-Octylphenol.

-

Endpoints: The primary endpoint is the inhibition of growth, which can be measured by changes in cell count, biomass, or chlorophyll fluorescence.[15][16]

-

Data Analysis: The EC50, the concentration causing a 50% reduction in either growth or growth rate, is determined by comparing the growth in the test cultures to the controls.[9]

Toxicological Effects and Mechanisms of Action

o-Octylphenol exerts a range of adverse effects on aquatic organisms, from molecular and cellular damage to impacts on the entire organism's health and reproductive success.

Endocrine Disruption

The most well-documented effect of o-Octylphenol is its ability to act as a xenoestrogen, mimicking the natural hormone 17β-estradiol.[2][6] This interference with the endocrine system can lead to significant reproductive and developmental abnormalities, particularly in fish.[4][6][8]

-

Estrogenic Activity: OP competes with endogenous estrogen to bind to estrogen receptors (ER).[17] This binding initiates a signaling cascade that inappropriately activates estrogen-responsive genes.

-

Vitellogenin (VTG) Induction: A key biomarker of estrogenic exposure in male and juvenile fish is the production of vitellogenin, an egg-yolk precursor protein normally synthesized only by females.[2] Numerous studies have reported elevated VTG levels in male fish exposed to OP.[2]

-

Impaired Sexual Development: Exposure during critical developmental periods can alter sexual differentiation.[2] This can result in skewed sex ratios (feminization of males), the development of intersex gonads (testis-ova), and suppression of testicular growth and spermatogenesis.[2][6]

-

Reproductive Failure: In adult fish, OP exposure can impair reproductive performance, reduce fertility, and inhibit spawning.[6][10]

Caption: Estrogenic signaling pathway disrupted by o-Octylphenol.

Histopathological and Physiological Effects

Beyond endocrine disruption, o-Octylphenol causes direct cellular and physiological damage to aquatic organisms.

-

Histological Alterations: Exposure has been shown to cause significant tissue damage. In fish, this includes degeneration of primary and secondary gill lamellae and upliftment of the gill epithelium.[3] The liver is also a primary target, with observed effects including vacuolization of hepatocytes (a cellular defense mechanism), irregular cell shape, and necrosis (cell death) at higher concentrations.[3]

-

Behavioral Changes: Fish exposed to o-Octylphenol have exhibited altered behaviors, such as slow and restricted swimming and staying grouped at the bottom of the tank.[3]

-

Physiological Stress Responses: A common non-specific response to toxicant exposure is the increased secretion of mucus, which forms a protective barrier.[3] Studies on Clarias gariepinus showed that OP exposure led to anemia, reduced plasma protein, and increased serum cortisol and plasma glucose, indicating primary and secondary stress responses.[18]

-

Effects on Algae and Invertebrates: In microalgae, o-Octylphenol inhibits cell growth and photosynthesis.[14][15] For invertebrates, it can cause reproductive abnormalities; for example, exposure to concentrations as low as 1 µg/L induced alterations in the reproductive anatomy of female freshwater snails.[10]

Caption: Logical relationship of o-Octylphenol's toxic effects.

Conclusion

o-Octylphenol is a potent and persistent environmental contaminant with significant toxicological effects on aquatic life. Its primary mechanism of toxicity is endocrine disruption, where it acts as an estrogen mimic, leading to severe reproductive and developmental impairments in fish and invertebrates at environmentally relevant concentrations.[1][6][10] Furthermore, it induces direct histopathological damage to vital organs like the liver and gills, triggers physiological stress responses, and inhibits the growth of primary producers such as algae.[3][14] The comprehensive data underscore the ecological risk posed by o-Octylphenol and highlight the need for continued monitoring and regulatory measures to mitigate its release into aquatic ecosystems.

References

- 1. ospar.org [ospar.org]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of octylphenol on sexual development and reproduction in zebrafish | SLU publication database (SLUpub) [publications.slu.se]

- 7. health.state.mn.us [health.state.mn.us]

- 8. researchgate.net [researchgate.net]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. circabc.europa.eu [circabc.europa.eu]

- 11. cerc.usgs.gov [cerc.usgs.gov]

- 12. Aquatic Invertebrates - Eurofins Scientific [eurofins.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Changes in Growth, Photosynthesis Performance, Pigments, and Toxin Contents of Bloom-Forming Cyanobacteria after Exposure to Macroalgal Allelochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxicogenomics to Evaluate Endocrine Disrupting Effects of Environmental Chemicals Using the Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Endocrine Disrupting Potential of o-Octylphenol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

o-Octylphenol (OP) isomers, particularly those with the octyl group at the ortho position, are emerging as compounds of interest within the broader class of alkylphenols known for their endocrine-disrupting capabilities. While extensive research has focused on the para-isomer, 4-octylphenol, specific data on the endocrine-disrupting potential of o-octylphenol isomers remain limited. This technical guide synthesizes the current understanding of the mechanisms by which these compounds may interfere with endocrine signaling pathways, drawing parallels from more extensively studied isomers where necessary. It provides an overview of their potential interactions with estrogen and androgen receptors, and their impact on steroidogenesis. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research in this critical area.

Introduction to o-Octylphenol and Endocrine Disruption

Octylphenols are alkylphenols widely used in the manufacturing of surfactants, resins, and other industrial products. These compounds can be released into the environment, leading to human exposure through various routes.[1] Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. Concerns regarding the endocrine-disrupting properties of alkylphenols stem from their structural similarity to endogenous hormones like 17β-estradiol, allowing them to interact with hormone receptors and disrupt normal physiological processes.[2] While 4-octylphenol is a well-documented xenoestrogen, the biological activities of o-octylphenol isomers are less characterized, necessitating further investigation to fully understand their potential health risks.

Interaction with Estrogen Receptors

The estrogenic activity of phenolic compounds is primarily mediated through their binding to estrogen receptors (ERα and ERβ). This interaction can initiate a cascade of molecular events, leading to changes in gene expression.

Receptor Binding Affinity

While specific quantitative data for the binding affinity of o-octylphenol isomers to estrogen receptors are scarce, studies on other alkylphenols provide a framework for understanding potential interactions. For instance, 4-tert-octylphenol has been shown to bind to the estrogen receptor, although with a lower affinity than 17β-estradiol.[3][4] The position and structure of the alkyl group on the phenol ring are critical determinants of binding affinity. It is hypothesized that ortho-substituted phenols may exhibit different binding characteristics compared to their para-counterparts due to steric hindrance.

Table 1: Estrogen Receptor Binding Affinity of Selected Phenolic Compounds

| Compound | Receptor | Assay Type | IC50 / Ki | Reference |

| 4-tert-Octylphenol | Estrogen Receptor | Competitive Binding | Ki: 0.05-65 µM | [3] |

| 17β-Estradiol | Estrogen Receptor | Competitive Binding | Ki: 0.4 nM | [3] |

| o-Octylphenol Isomers | Data Not Available |

Transcriptional Activation

Interaction with Androgen Receptors

In addition to estrogenic effects, some alkylphenols have been shown to interact with the androgen receptor (AR), typically as antagonists. This can disrupt the normal function of androgens, which are crucial for male reproductive development and function.

Receptor Binding and Transcriptional Activity

Studies have demonstrated that certain phenolic compounds can act as androgen receptor antagonists. For example, 2-tert-butylphenol and 2-isopropylphenol, which are structurally related to o-octylphenol, have been identified as AR antagonists in a yeast-based assay.[6] These compounds inhibited the transcriptional activity of the androgen receptor, but did not show any agonistic activity. A study on 4-octylphenol reported an IC50 value of 9.71 x 10⁻⁵ M for the inhibition of DHT-induced androgen receptor transcriptional activity.[7][8][9]

Table 2: Androgen Receptor Activity of Selected Phenolic Compounds

| Compound | Activity | Assay Type | IC50 | Reference |

| 4-Octylphenol | Antagonist | Reporter Gene Assay | 9.71 x 10⁻⁵ M | [7][8][9] |

| 2-tert-Butylphenol | Antagonist | Recombined Yeast Strain | Not specified | [6] |

| 2-Isopropylphenol | Antagonist | Recombined Yeast Strain | Not specified | [6] |

| o-Octylphenol Isomers | Data Not Available |

Effects on Steroidogenesis

Steroidogenesis is the metabolic pathway for the synthesis of steroid hormones from cholesterol. Several EDCs have been shown to disrupt this process by altering the expression or activity of key steroidogenic enzymes. Studies on 4-tert-octylphenol have indicated that it can inhibit testosterone biosynthesis in cultured Leydig cells.[10] This inhibition may occur through the downregulation of genes encoding steroidogenic enzymes.[10] The potential for o-octylphenol isomers to similarly affect steroidogenesis warrants further investigation.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

-

Materials: Rat uterine cytosol (as a source of ER), [³H]-17β-estradiol, unlabeled 17β-estradiol (for standard curve), test compound, assay buffer, hydroxylapatite slurry.

-

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled 17β-estradiol.

-

In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol.

-

Incubate to allow for competitive binding.

-

Add hydroxylapatite slurry to separate receptor-bound from free radioligand.

-

Wash the hydroxylapatite pellets to remove unbound radioligand.

-

Measure the radioactivity of the pellets using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50).

-

Androgen Receptor Transcriptional Activation Assay (Luciferase Reporter Gene Assay)

This assay measures the ability of a test compound to induce or inhibit gene expression mediated by the androgen receptor.

-

Materials: A suitable cell line (e.g., human prostate cancer cells), an androgen receptor expression vector, a luciferase reporter vector with an androgen-responsive element, transfection reagent, cell culture medium, testosterone or dihydrotestosterone (DHT) as an agonist, an AR antagonist (e.g., flutamide) as a control, and a luciferase assay system.

-

Procedure:

-

Co-transfect the cells with the AR expression vector and the luciferase reporter vector.

-

Plate the transfected cells in a multi-well plate and allow them to attach.

-

For agonist testing, treat the cells with serial dilutions of the test compound.

-

For antagonist testing, treat the cells with a fixed concentration of an AR agonist (e.g., DHT) and serial dilutions of the test compound.

-

Incubate the cells for a specified period.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

-

Signaling Pathways

Estrogen Receptor Signaling

Endocrine disruptors can interfere with both genomic and non-genomic estrogen receptor signaling pathways. In the genomic pathway, the ligand-bound ER acts as a transcription factor in the nucleus. In the non-genomic pathway, membrane-associated ERs can rapidly activate intracellular signaling cascades.

Androgen Receptor Antagonism

Androgen receptor antagonists, such as some alkylphenols, can bind to the AR and prevent the binding of endogenous androgens. This blocks the normal downstream signaling cascade, leading to an inhibition of androgen-dependent gene expression.

Developmental and Reproductive Toxicity

The potential for o-octylphenol isomers to cause developmental and reproductive toxicity is a significant concern. In vivo studies on other octylphenol isomers have shown effects such as altered reproductive organ weights and delayed sexual maturation.[9] However, specific studies on o-octylphenol isomers are needed to ascertain their particular risk profile in this regard.

Conclusion and Future Directions

The endocrine-disrupting potential of o-octylphenol isomers is an area that requires significant further research. While data from related compounds, particularly 4-octylphenol, suggest that o-octylphenol isomers may interact with estrogen and androgen receptors and potentially affect steroidogenesis, a lack of specific quantitative data for these isomers prevents a conclusive risk assessment.

Future research should prioritize:

-

Quantitative in vitro assays: Determining the binding affinities (IC50, Ki) of a range of o-octylphenol isomers for ERα, ERβ, and AR.

-

Transcriptional activation studies: Quantifying the agonistic and antagonistic activities of these isomers using reporter gene assays.

-

Steroidogenesis assays: Investigating the effects of o-octylphenol isomers on the expression and activity of key steroidogenic enzymes.

-

In vivo studies: Assessing the developmental and reproductive toxicity of o-octylphenol isomers in animal models.

A comprehensive understanding of the structure-activity relationships among octylphenol isomers is crucial for accurate risk assessment and the development of safer alternatives. The methodologies and pathway diagrams presented in this guide provide a foundational framework for researchers to address these critical knowledge gaps.

References

- 1. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pasteur.epa.gov [pasteur.epa.gov]

- 3. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucuronidation of nonylphenol and octylphenol eliminates their ability to activate transcription via the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. search.lib.uts.edu.au [search.lib.uts.edu.au]

- 9. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of selected phenol and phthalate derivatives on steroid hormone production by cultured porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Estrogenic Activity of o-Octylphenol: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro estrogenic activity of ortho-Octylphenol (o-Octylphenol), a compound of interest in environmental health and toxicology. This document summarizes quantitative data from key assays, details experimental protocols, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of its endocrine-disrupting potential.

Quantitative Assessment of Estrogenic Activity

The estrogenic activity of o-Octylphenol has been quantified using various in vitro assays. The following tables summarize key data points from competitive binding assays, reporter gene assays, and cell proliferation studies.

Estrogen Receptor Competitive Binding Affinity

Competitive binding assays are utilized to determine the affinity of a test compound for the estrogen receptor (ER) by measuring its ability to displace a radiolabeled estrogen, typically [³H]17β-estradiol. The inhibitory constant (Ki) is a measure of this binding affinity, with lower values indicating a stronger interaction.

| Compound | Receptor | Ki (μM) | Reference |

| 4-tert-Octylphenol | Estrogen Receptor | 0.05 - 65 | [1][2] |

| 17β-Estradiol | Estrogen Receptor | 0.0004 | [1][2] |

| Ethynyl Estradiol | Estrogen Receptor | 0.0004 | [1][2] |

Note: Data for 4-tert-Octylphenol is presented as a range due to variations in experimental conditions across different studies. o-Octylphenol is an isomer of 4-tert-Octylphenol and is expected to have a comparable binding affinity.

Reporter Gene Assay Potency

Reporter gene assays measure the ability of a compound to activate the estrogen receptor, leading to the transcription of a reporter gene (e.g., luciferase). The half-maximal effective concentration (EC₅₀) represents the concentration at which the compound induces a response halfway between the baseline and maximum response.

| Compound Isomer | EC₅₀ (mg/L) | Assay System | Reference |

| 2,2-Octylphenol (22-OP) | ~0.6 - 7.7 | Recombinant Yeast Assay (RYA) | [3] |

| 3,3-Octylphenol (33-OP) | ~0.6 - 7.7 | Recombinant Yeast Assay (RYA) | [3] |

Note: The provided data is for isomers of octylphenol. These values indicate a higher estrogenic activity compared to the commercial nonylphenol (cNP) mixture.[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the estrogenic activity of o-Octylphenol.

MCF-7 Cell Proliferation Assay

This assay assesses the ability of o-Octylphenol to induce the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).

Materials:

-

MCF-7 cells

-